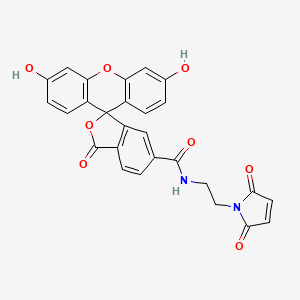
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a Boc-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide and an alpha-haloketone, the thiazole ring can be formed through cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-amino group.
Methanol Addition: The final step involves the addition of a methanol group to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) as a catalyst.
Substitution: Acidic conditions (e.g., TFA - Trifluoroacetic acid) for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-carboxylic acid
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-aldehyde
- 2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-amine
Uniqueness
2-(Boc-amino)-alpha-(4-pyridyl)thiazole-5-methanol is unique due to the presence of the methanol group, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C14H17N3O3S |
|---|---|
分子量 |
307.37 g/mol |
IUPAC名 |
tert-butyl N-[5-[hydroxy(pyridin-4-yl)methyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-12-16-8-10(21-12)11(18)9-4-6-15-7-5-9/h4-8,11,18H,1-3H3,(H,16,17,19) |
InChIキー |
QPHHJAFEFUJTBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




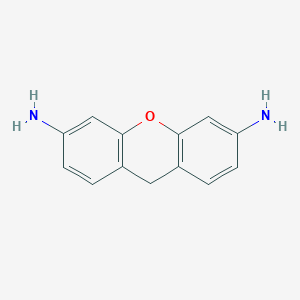
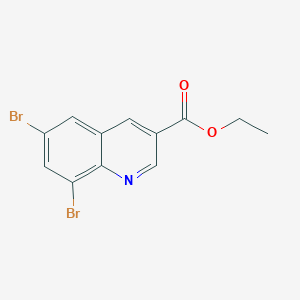
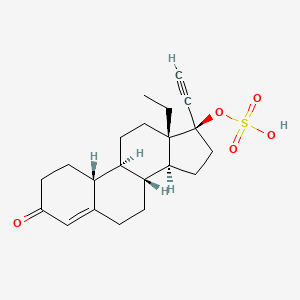
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
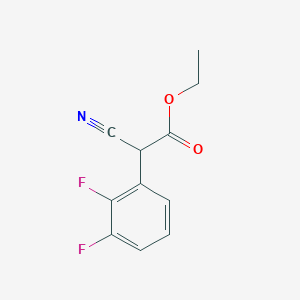

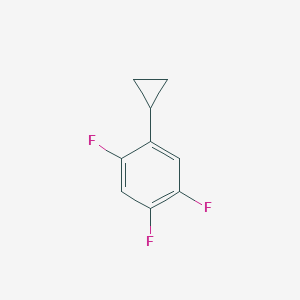
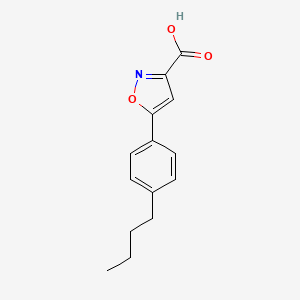

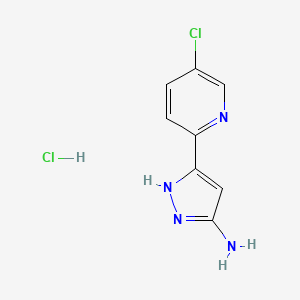
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
